(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid
Description
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid, also known as (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid, is a useful research compound. Its molecular formula is C24H20FNO4 and its molecular weight is 405.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Applications in Analytical Chemistry
The ninhydrin reaction, utilized for analyzing primary amino groups in amino acids, peptides, and proteins, is fundamental in agricultural, biomedical, and food sciences. It provides a unique chromogenic reaction forming Ruhemann's purple (RP) with all reacting primary amines, crucial for detecting and quantifying these molecules across various disciplines. This reaction underpins many analytical techniques, serving as a cornerstone in protein and peptide analysis (Friedman, 2004).
Drug Synthesis and Biomaterials
Levulinic acid (LEV), derived from biomass, showcases the potential of carboxylic acid derivatives in synthesizing drugs and medical materials. It underlines a sustainable approach to drug synthesis, highlighting the flexibility of carboxyl and carbonyl groups in forming various medicinally active functional groups. This strategy not only makes drug synthesis more cost-effective but also cleaner, emphasizing the role of such compounds in future medicinal chemistry (Zhang et al., 2021).
Biopolymer Research
Research into polyhydroxyalkanoates (PHAs) and related chiral hydroxyalkanoic acids (RHAs) illustrates the significance of carboxylic acid derivatives in developing biodegradable polymers for food packaging and biomedical applications. This work emphasizes the metabolic and process engineering strategies to produce and recover PHAs and RHAs, demonstrating the role of these compounds in creating sustainable materials with adjustable properties for specific applications (Yáñez et al., 2020).
Phosphonic Acid in Material Science
The phosphonic acid group, due to its structural analogy with the phosphate moiety, finds applications in designing supramolecular materials, surface functionalization, and as bioactive compounds. Its role in creating hybrid materials and for bone targeting demonstrates the versatility of carboxylic acid derivatives in both biological and material science contexts (Sevrain et al., 2017).
properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FNO4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUMACXMEZBPJG-JOCHJYFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC=C(C=C4)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583795 | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)propanoic acid | |
CAS RN |
177966-64-2 | |
Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-4-fluoro-D-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177966-64-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4-fluoro-D-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30583795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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